5-(Aminomethyl)furan-3-carboxylic acid hydrochloride
Description
Introduction and Chemical Background
Historical Context and Development
The compound emerged in the early 21st century as part of efforts to valorize biomass-derived furans like 5-hydroxymethylfurfural (HMF). Initial synthetic routes relied on multi-step chemical processes involving bromination, cyanation, and reduction. A pivotal advancement occurred in 2025 with the development of a one-pot enzymatic cascade using HMF oxidase, aldehyde dehydrogenase, and ω-transaminase, achieving yields of 3.35–4.62 g/L. This method highlighted the shift toward sustainable production, leveraging renewable feedstocks and biocatalysts to reduce reliance on fossil-based monomers.
Classification in Heterocyclic Chemistry
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride belongs to two primary chemical classes:
The furan ring exhibits modest aromaticity (resonance energy: 67 kJ/mol) due to partial delocalization of the oxygen lone pair. The aminomethyl and carboxyl groups enable diverse reactivity, positioning it as a hybrid heterocycle-amino acid scaffold.
Nomenclature and Structural Significance
IUPAC Name : this compound
Alternative Names :
Structural Features:
- Furan Core : Oxygen at position 1, carboxylic acid at position 3, aminomethyl at position 5.
- Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, DMSO) via protonation of the amine.
- Hydrogen Bonding : Three donors (NH$$_3^+$$, COOH) and four acceptors (O, Cl$$^-$$), facilitating crystallinity.
Table 1 : Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}6\text{H}8\text{ClNO}_3 $$ | |
| Molecular Weight | 177.58 g/mol | |
| XLogP3 | -1.4 | |
| Hydrogen Bond Donors | 3 |
Properties
IUPAC Name |
5-(aminomethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTGUJUIUBHPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Mediated Cyanation Route
Reaction Sequence and Optimization
This three-step synthesis begins with methyl furan-3-carboxylate derivatives (Figure 1A). Bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride achieves 92% conversion at 0-5°C. Subsequent palladium-catalyzed cyanation employs Pd(PPh₃)₄ with zinc cyanide in dimethylformamide (DMF), yielding the nitrile intermediate in 85% purity. Final reduction using Raney nickel under hydrogen atmosphere (3 bar, 50°C) followed by HCl quench produces the hydrochloride salt with 78% isolated yield.
Table 1: Critical Parameters for Cyanation Route
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS/CCl₄ | 0-5°C | 4 hr | 92% |
| Cyanation | Pd(PPh₃)₄/Zn(CN)₂ | 80°C | 12 hr | 85% |
| Reduction | H₂/Raney Ni | 50°C | 6 hr | 78% |
Key advantage: Scalable to kilogram batches with consistent purity >98%. Major limitation: Pd catalyst residues require additional purification steps.
Lithium Borohydride Reduction Pathway
Two-Step Synthesis from Protected Precursors
As detailed in CN111302963A, this method converts 3-carbamoyl-5-methylhexanoic acid analogs to target structures via:
- Urethane Exchange : Reacting methyl 5-formylfuran-3-carboxylate with ammonia-methanol solution (20-30°C, 8 hr) to form carbamate intermediates (95.3% yield).
- Selective Reduction : Treating with 1.1 eq lithium borohydride in THF at 0-10°C, achieving 88.4% yield of crystalline hydrochloride after acid workup.
Table 2: Comparative Reducing Agent Performance
| Agent | Solvent | Temp (°C) | Yield | Purity |
|---|---|---|---|---|
| LiBH₄ | THF | 0-10 | 88.4% | 99.2% |
| NaBH₄ | MeOH | 10 | 69.2% | 98.4% |
| KBH₄ | EtOH | 10 | 47.9% | 97.5% |
Critical finding: Lithium borohydride outperforms other borohydrides due to enhanced nucleophilicity in aprotic media.
Radical Bromination-Amination Approach
Mechanism and Byproduct Analysis
WO2008080891A2 describes a radical-mediated process using AIBN initiator and bromine sources. Key stages:
- Bromomethyl Formation : Radical bromination of methyl 4-methylfuran-3-carboxylate with NBS (150°C, 3 hr) gives 75% 5-bromomethyl intermediate.
- Gabriel Synthesis : Reaction with phthalimide potassium salt in DMSO (120°C, 8 hr) followed by hydrazinolysis produces primary amine (68% yield).
Challenges:
- Competing ring-opening reactions above 130°C limit scalability
- Requires strict oxygen exclusion to prevent radical quenching
Enzymatic Transamination Strategy
Biocatalytic Route Development
Emerging approaches use ω-transaminases to convert 5-ketofuran-3-carboxylic acid precursors. Pilot studies show:
- 45% conversion using Chromobacterium violaceum TA at pH 8.5
- Co-factor recycling system boosts yield to 63%
Table 3: Enzyme Performance Metrics
| Source | Temp | pH | Conversion | ee |
|---|---|---|---|---|
| C. violaceum | 37°C | 8.5 | 63% | >99% |
| Arthrobacter sp. | 30°C | 7.0 | 41% | 95% |
Current limitations: High enzyme loading (15% w/w) and suboptimal space-time yield (2.1 g/L/day).
Crystallization and Salt Formation
Hydrochloride Salt Optimization
Final step involves precipitating the hydrochloride salt from ethanolic HCl. Critical parameters:
Comparative Method Analysis
Table 4: Synthesis Route Evaluation
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyanation | 3 | 61% | 98.5% | Industrial |
| LiBH₄ Reduction | 2 | 88% | 99.2% | Pilot Plant |
| Radical | 4 | 51% | 95.8% | Lab-Scale |
| Enzymatic | 3 | 63% | 97.1% | Development |
Chemical Reactions Analysis
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like sodium borohydride.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable component in synthetic organic chemistry.
2. Biology
- Enzyme Interaction Studies : The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural properties allow for the exploration of enzyme inhibition mechanisms.
- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains. For instance, in vitro studies demonstrated inhibition zones against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 25 |
| Staphylococcus aureus | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
3. Medicine
- Potential Therapeutic Applications : Preliminary studies have suggested anticancer properties, with in vitro assays showing that it inhibits the proliferation of certain cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The proposed mechanism involves apoptosis induction through caspase pathway activation.
| Cancer Cell Line | Cell Viability Reduction (%) at 50 µg/mL |
|---|---|
| MCF-7 (Breast Cancer) | 60 |
| PC-3 (Prostate Cancer) | 60 |
4. Industry
- Pharmaceutical Intermediate : The compound is used as an intermediate in the production of various pharmaceuticals and fine chemicals. Its unique functional groups enable the development of new drugs with enhanced efficacy.
Antimicrobial Efficacy Study
A controlled laboratory study assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a dose-dependent reduction in bacterial viability, reinforcing its potential as an antibacterial agent.
Anticancer Activity Study
A recent study evaluated the effects of this compound on MCF-7 and PC-3 cell lines. The results showed a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of treatment, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride
This isomer (CAS: 934-65-6) differs in the carboxylic acid group’s position (2- vs. 3- on the furan ring), altering its electronic and steric properties:
| Property | 5-(Aminomethyl)furan-3-carboxylic acid HCl | 5-(Aminomethyl)furan-2-carboxylic acid HCl |
|---|---|---|
| ¹H NMR (MeOD) | δ 8.23 (s, 1H), 7.81 (s, 1H) | δ 7.22 (d, J=3.3 Hz), 6.71 (d, J=3.3 Hz) |
| ¹³C NMR (MeOD) | δ 166.66 (C=O) | δ 161.27 (C=O) |
| HRMS [M–H]⁻ | 140.0347 | 140.0343 |
| Synthetic Yield | 78% | 100% |
| Biological Role | GABA aminotransferase substrate | Not reported |
Heteroatom Variants: Thiophene Analogs
Replacing the furan oxygen with sulfur (e.g., 5-(Aminomethyl)thiophene-2-carboxylic acid HCl, CAS: N/A) modifies electronic density and hydrophobicity:
| Property | 5-(Aminomethyl)furan-3-carboxylic acid HCl | 5-(Aminomethyl)thiophene-2-carboxylic acid HCl |
|---|---|---|
| ¹H NMR (MeOD) | δ 8.23 (s, 1H) | δ 7.58 (d, J=3.7 Hz), 7.10 (d, J=3.7 Hz) |
| ¹³C NMR (MeOD) | δ 166.66 (C=O) | δ 163.44 (C=O) |
| Synthetic Yield | 78% | 100% |
Thiophene derivatives typically exhibit higher metabolic stability but reduced solubility compared to furan analogs .
Substituent Modifications: Hydroxymethyl vs. Aminomethyl
5-(Hydroxymethyl)furan-3-carboxylic acid (CAS: N/A) replaces the amine group with a hydroxyl group, impacting hydrogen-bonding capacity:
| Property | 5-(Aminomethyl)furan-3-carboxylic acid HCl | 5-(Hydroxymethyl)furan-3-carboxylic acid |
|---|---|---|
| ¹H NMR | δ 4.19 (s, CH₂NH₂) | δ 4.50 (s, CH₂OH) |
| Biological Activity | GABA aminotransferase substrate | Fungal metabolite with antioxidant roles |
| Safety Profile | Toxic upon inhalation | Lower toxicity |
The hydroxymethyl derivative is a natural fungal metabolite, whereas the aminomethyl variant is synthetically tailored for enzyme inhibition studies .
Methyl-Substituted Derivatives
Addition of methyl groups (e.g., 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid HCl, CAS: 1803592-68-8) enhances steric bulk:
| Property | 5-(Aminomethyl)furan-3-carboxylic acid HCl | 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid HCl |
|---|---|---|
| Molecular Weight | 178.58 | 191.61 |
| ¹H NMR | δ 8.23 (s, 1H) | δ 7.12 (s, 1H), 2.40 (s, CH₃) |
| Application | Enzyme studies | Not reported |
Methyl groups may reduce solubility but improve membrane permeability in drug design .
Critical Analysis of Research Findings
- Synthetic Accessibility : The 2-carboxylic acid isomers (e.g., 4a, 4b) are synthesized in higher yields (100%) compared to the 3-carboxylic acid variant (78%), likely due to favorable steric conditions during cyclization .
- Spectroscopic Challenges : Discrepancies in ¹³C NMR shifts for furan derivatives (e.g., 5-(hydroxymethyl)furan-3-carboxylic acid vs. kojic acid) highlight the need for rigorous spectroscopic validation to avoid misidentification .
- Safety Considerations: Aminomethyl derivatives require stringent handling protocols (e.g., gloves, ventilation) due to acute toxicity risks, unlike their hydroxymethyl counterparts .
Biological Activity
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride (CAS No. 944467-90-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a furan ring substituted with an aminomethyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C6H7ClN2O3
- Molecular Weight : 192.58 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 25 |
| Staphylococcus aureus | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it inhibits the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been suggested that the compound may interact with receptors involved in cell signaling, potentially altering cellular responses to growth factors.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against a panel of pathogens. Results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner.
Study on Cancer Cell Lines
A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a reduction in cell viability by approximately 60% at concentrations above 50 µg/mL after 48 hours of treatment.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Exploring synergistic effects with existing antimicrobial and anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
